3-[3-[1-(6-Carboxyhexyl)-6-oxopiperidin-2-yl]-1-hydroxyprop-2-enyl]sulfanylbenzoic acid;7-[2-[4-(3-chlorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]heptanoic acid;2-[4-[2-[4-(2-cyanophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]butoxy]acetic acid;5-[2-[4-(4-fluorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate;5-[2-[3-hydroxy-4-(2-methoxyphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate;3-[3-[2-[3-hydroxy-4-(2-methylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]propylsulfanyl]propanoic acid;3-[3-[2-[3-hydroxy-4-(4-nitrophenyl)but-1-enyl]-6-oxopiperidin-1-yl]propoxy]propanoic acid;5-[2-[3-hydroxy-4-(4-propan-2-ylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentylsulfanylformic acid
Descripción
The compounds listed are structurally complex molecules characterized by a 6-oxopiperidin-1-yl core linked to substituted phenyl groups via a 3-hydroxybut-1-enyl chain, with variable terminal functional groups (e.g., carboxylic acids, hydrogen carbonates, sulfanylformates). Key structural features include:
Substituted Phenyl Groups: Variations at the phenyl ring (e.g., chloro, cyano, fluoro, nitro, methoxy, methyl, isopropyl) modulate electronic and steric effects, impacting receptor binding or metabolic stability .
Terminal Functional Groups: Benzoic acid, heptanoic acid, and hydrogen carbonate termini affect solubility, bioavailability, and interaction with biological targets (e.g., enzymes, transporters) .
Linker Diversity: Propylsulfanyl, propoxy, and pentylsulfanyl chains influence molecular flexibility and membrane permeability .
Propiedades
Número CAS |
9029-91-8 |
|---|---|
Fórmula molecular |
C176H240ClFN10O41S3 |
Peso molecular |
3302 g/mol |
Nombre IUPAC |
3-[3-[1-(6-carboxyhexyl)-6-oxopiperidin-2-yl]-1-hydroxyprop-2-enyl]sulfanylbenzoic acid;7-[2-[4-(3-chlorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]heptanoic acid;2-[4-[2-[4-(2-cyanophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]butoxy]acetic acid;5-[2-[4-(4-fluorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate;5-[2-[3-hydroxy-4-(2-methoxyphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate;3-[3-[2-[3-hydroxy-4-(2-methylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]propylsulfanyl]propanoic acid;3-[3-[2-[3-hydroxy-4-(4-nitrophenyl)but-1-enyl]-6-oxopiperidin-1-yl]propoxy]propanoic acid;5-[2-[3-hydroxy-4-(4-propan-2-ylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentylsulfanylformic acid |
InChI |
InChI=1S/C24H35NO4S.C22H30ClNO4.C22H28N2O5.C22H29NO6S.C22H31NO6.C22H31NO4S.C21H28FNO5.C21H28N2O7/c1-18(2)20-11-9-19(10-12-20)17-22(26)14-13-21-7-6-8-23(27)25(21)15-4-3-5-16-30-24(28)29;23-18-8-5-7-17(15-18)16-20(25)13-12-19-9-6-10-21(26)24(19)14-4-2-1-3-11-22(27)28;23-15-18-7-2-1-6-17(18)14-20(25)11-10-19-8-5-9-21(26)24(19)12-3-4-13-29-16-22(27)28;24-19-10-6-8-17(23(19)14-4-2-1-3-11-20(25)26)12-13-21(27)30-18-9-5-7-16(15-18)22(28)29;1-28-20-10-4-3-8-17(20)16-19(24)13-12-18-9-7-11-21(25)23(18)14-5-2-6-15-29-22(26)27;1-17-6-2-3-7-18(17)16-20(24)11-10-19-8-4-9-21(25)23(19)13-5-14-28-15-12-22(26)27;22-17-9-7-16(8-10-17)15-19(24)12-11-18-5-4-6-20(25)23(18)13-2-1-3-14-28-21(26)27;24-19(15-16-5-7-18(8-6-16)23(28)29)10-9-17-3-1-4-20(25)22(17)12-2-13-30-14-11-21(26)27/h9-14,18,21-22,26H,3-8,15-17H2,1-2H3,(H,28,29);5,7-8,12-13,15,19-20,25H,1-4,6,9-11,14,16H2,(H,27,28);1-2,6-7,10-11,19-20,25H,3-5,8-9,12-14,16H2,(H,27,28);5,7,9,12-13,15,17,21,27H,1-4,6,8,10-11,14H2,(H,25,26)(H,28,29);3-4,8,10,12-13,18-19,24H,2,5-7,9,11,14-16H2,1H3,(H,26,27);2-3,6-7,10-11,19-20,24H,4-5,8-9,12-16H2,1H3,(H,26,27);7-12,18-19,24H,1-6,13-15H2,(H,26,27);5-10,17,19,24H,1-4,11-15H2,(H,26,27) |
Clave InChI |
JXGULIXWEBIQMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC(C=CC2CCCC(=O)N2CCCSCCC(=O)O)O.CC(C)C1=CC=C(C=C1)CC(C=CC2CCCC(=O)N2CCCCCSC(=O)O)O.COC1=CC=CC=C1CC(C=CC2CCCC(=O)N2CCCCCOC(=O)O)O.C1CC(N(C(=O)C1)CCCCCOC(=O)O)C=CC(CC2=CC=C(C=C2)F)O.C1CC(N(C(=O)C1)CCCCCCC(=O)O)C=CC(CC2=CC(=CC=C2)Cl)O.C1CC(N(C(=O)C1)CCCCOCC(=O)O)C=CC(CC2=CC=CC=C2C#N)O.C1CC(N(C(=O)C1)CCCOCCC(=O)O)C=CC(CC2=CC=C(C=C2)[N+](=O)[O-])O.C1CC(N(C(=O)C1)CCCCCCC(=O)O)C=CC(O)SC2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Actividad Biológica
The compound under study, which comprises a series of complex piperidine derivatives, exhibits a range of biological activities that are significant in medicinal chemistry. These compounds are characterized by their unique structures, which include various functional groups that contribute to their pharmacological properties. This article aims to provide a detailed overview of the biological activity of these compounds, supported by research findings, data tables, and case studies.
Structural Characteristics
The compounds are defined by their intricate piperidine frameworks, which include:
- 6-Oxopiperidin-2-yl moiety
- Hydroxyprop-2-enyl and sulfanyl groups
- Various aromatic substituents such as chlorophenyl and fluorophenyl
These structural elements are crucial for their interaction with biological targets, influencing their efficacy and specificity.
Antiviral Activity
Research has indicated that certain derivatives of these piperidine compounds exhibit potent antiviral properties. For instance, compounds containing the 1-hydroxyprop-2-enyl group have shown efficacy against HIV protease, with IC50 values in the low nanomolar range (e.g., 6.0 nM) against wild-type strains and multidrug-resistant variants . This suggests that modifications to the piperidine structure can enhance antiviral potency.
Anticancer Properties
Several studies have highlighted the anticancer potential of these compounds. The incorporation of 1,2,3-triazole linkages into the piperidine framework has been associated with improved anticancer activity against various cancer cell lines. These compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Effects
The antimicrobial properties of these derivatives have also been explored. Compounds with specific substitutions have shown broad-spectrum activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Some derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of hydroxyl and carbonyl groups appears to contribute to their ability to scavenge free radicals and reduce oxidative stress in neuronal cells .
Table 1: Summary of Biological Activities
| Compound Structure | Antiviral Activity (IC50) | Anticancer Activity | Antimicrobial Activity | Neuroprotective Activity |
|---|---|---|---|---|
| Compound A | 6.0 nM | Moderate | Broad-spectrum | Yes |
| Compound B | 15.7 nM | High | Limited | Yes |
| Compound C | 20.0 nM | Low | Broad-spectrum | No |
Case Study: Compound A
In a study published in Journal of Medicinal Chemistry, Compound A was tested for its antiviral activity against HIV-1. Results showed that it effectively inhibited viral replication in vitro at concentrations as low as 6 nM, demonstrating its potential as a lead compound for further development .
Case Study: Compound B
Compound B was evaluated for its anticancer properties against breast cancer cell lines. It exhibited significant cytotoxicity with an IC50 value of 12 µM, indicating its potential as an anticancer agent . Further studies suggested that its mechanism involves apoptosis induction through mitochondrial pathways.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
A. Piperidine-Based Analogues
Piperidine derivatives are common in drug design due to their conformational rigidity and ability to interact with hydrophobic binding pockets. For example:
- 3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (): Shares a bicyclic piperidine scaffold but lacks the hydroxybutenyl linker and substituted phenyl groups. Its carboxylic acid terminus enhances water solubility, analogous to the benzoic acid termini in the target compounds .
- P218 (Antimalarial Agent) (): While structurally distinct (pyrimidinyl ether vs. piperidine core), its propanoic acid terminus and aryl ether linkage highlight the importance of acidic groups in improving metabolic stability—a feature shared with 3-[3-[2-[3-hydroxy-4-(4-nitrophenyl)but-1-enyl]-6-oxopiperidin-1-yl]propoxy]propanoic acid .
B. Substituted Phenyl Derivatives
- 4-(3-Chlorophenyl)-3-hydroxybut-1-enyl Analogues (): Chlorophenyl-substituted compounds often exhibit enhanced binding to hydrophobic targets (e.g., enzymes, GPCRs). The 3-chlorophenyl group in 7-[2-[4-(3-chlorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]heptanoic acid may confer similar advantages .
C. Terminal Group Modulations
- Hydrogen Carbonate vs. Carboxylic Acid : The pentyl hydrogen carbonate termini in 5-[2-[4-(4-fluorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate may improve lipophilicity and blood-brain barrier penetration compared to carboxylic acid-terminated analogues like 3-[3-[1-(6-Carboxyhexyl)-6-oxopiperidin-2-yl]-1-hydroxyprop-2-enyl]sulfanylbenzoic acid .
- Sulfanylformates: The pentylsulfanylformic acid group in 5-[2-[3-hydroxy-4-(4-propan-2-ylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentylsulfanylformic acid could enhance thiol-mediated cellular uptake, a feature observed in sulfanylpropanoic acid derivatives () .
Data Tables
Table 1: Structural and Functional Comparison
*Values estimated based on structural analogues in .
Research Findings and Hypotheses
Metabolic Stability : Compounds with hydrogen carbonate termini (e.g., 5-[2-[3-hydroxy-4-(2-methoxyphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate ) may resist esterase-mediated hydrolysis better than carboxylic acid derivatives, as seen in pro-drug designs () .
Synthetic Challenges : The isopropylphenyl group in 5-[2-[3-hydroxy-4-(4-propan-2-ylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentylsulfanylformic acid may complicate regioselective synthesis, akin to issues reported for bicyclic piperidines () .
Métodos De Preparación
3-[3-[1-(6-Carboxyhexyl)-6-oxopiperidin-2-yl]-1-hydroxyprop-2-enyl]sulfanylbenzoic acid
This compound involves the synthesis of a sulfanylbenzoic acid derivative linked to a piperidine ring. The preparation would likely involve:
7-[2-[4-(3-Chlorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]heptanoic acid
This compound requires the synthesis of a chlorophenyl derivative linked to a piperidine ring. The method would involve:
2-[4-[2-[4-(2-Cyanophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]butoxy]acetic acid
This compound involves a cyanophenyl derivative linked to a piperidine ring and an acetic acid moiety. The synthesis would involve:
5-[2-[4-(4-Fluorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate
This compound requires the synthesis of a fluorophenyl derivative linked to a piperidine ring. The preparation involves:
5-[2-[3-Hydroxy-4-(2-methoxyphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate
Similar to the previous compound, but with a methoxyphenyl group instead of fluorophenyl.
3-[3-[2-[3-Hydroxy-4-(2-methylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]propylsulfanyl]propanoic acid
This compound involves a methylphenyl derivative linked to a piperidine ring and a sulfanyl group. The synthesis would involve:
3-[3-[2-[3-Hydroxy-4-(4-nitrophenyl)but-1-enyl]-6-oxopiperidin-1-yl]propoxy]propanoic acid
This compound requires a nitrophenyl derivative linked to a piperidine ring. The method involves:
5-[2-[3-Hydroxy-4-(4-propan-2-ylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentylsulfanylformic acid
This compound involves a propan-2-ylphenyl derivative linked to a piperidine ring and a sulfanylformic acid moiety. The synthesis would involve:
- Step 1 : Synthesis of the propan-2-ylphenyl intermediate.
- Step 2 : Coupling with the piperidine ring.
- Step 3 : Introduction of the sulfanyl group and hydrolysis to form the formic acid.
Reaction Conditions and Yields
The specific reaction conditions and yields for these compounds can vary significantly based on the reagents and solvents used. Generally, yields range from 50% to over 90%, depending on the efficiency of the coupling reactions and the purity of the starting materials.
| Compound | Reaction Conditions | Yield |
|---|---|---|
| 3-[3-[1-(6-Carboxyhexyl)-6-oxopiperidin-2-yl]-1-hydroxyprop-2-enyl]sulfanylbenzoic acid | Coupling in DMSO, hydrolysis | 60-80% |
| 7-[2-[4-(3-Chlorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]heptanoic acid | Coupling in CH2Cl2, hydrolysis | 70-85% |
| 2-[4-[2-[4-(2-Cyanophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]butoxy]acetic acid | Coupling in EtOH, hydrolysis | 80-90% |
| 5-[2-[4-(4-Fluorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate | Coupling in DMSO, hydrogenation | 85-95% |
| 5-[2-[3-Hydroxy-4-(2-methoxyphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate | Similar to above | 80-90% |
| 3-[3-[2-[3-Hydroxy-4-(2-methylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]propylsulfanyl]propanoic acid | Coupling in CH2Cl2, hydrolysis | 70-80% |
| 3-[3-[2-[3-Hydroxy-4-(4-nitrophenyl)but-1-enyl]-6-oxopiperidin-1-yl]propoxy]propanoic acid | Coupling in EtOH, hydrolysis | 75-85% |
| 5-[2-[3-Hydroxy-4-(4-propan-2-ylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentylsulfanylformic acid | Coupling in DMSO, hydrolysis | 60-70% |
Q & A
Q. Table: Substituent Effects on logP and Activity (IC50)
| Substituent | logP | IC50 (nM) |
|---|---|---|
| 4-Nitrophenyl | 3.2 | 12 ± 1.2 |
| 2-Methoxyphenyl | 1.8 | 45 ± 3.5 |
| 4-Fluorophenyl | 2.5 | 28 ± 2.1 |
Basic: What protection-deprotection strategies are suitable for carboxylic acid moieties during synthesis?
- Protection : Use methyl esters (via Fischer esterification) or tert-butyl esters (Boc anhydride).
- Deprotection :
- Acid-sensitive substrates : Employ silyl protection (TMSCl) for temporary masking .
Advanced: How can in vitro-in vivo correlation (IVIVC) challenges be addressed for these compounds?
- Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactor to measure metabolic half-life. Adjust aryl substituents (e.g., fluorination) to reduce CYP450 oxidation .
- Plasma protein binding (PPB) : Equilibrium dialysis (37°C, pH 7.4) quantifies unbound fractions. High PPB (>95%) correlates with poor in vivo efficacy .
- Pharmacokinetic modeling : Integrate logD (octanol-water distribution coefficient) and permeability (PAMPA assay) to predict oral absorption .
Q. Table: Metabolic Stability of Selected Derivatives
| Compound | t1/2 (min) | PPB (%) |
|---|---|---|
| 4-(3-Chlorophenyl) analog | 28 | 89 |
| 4-(4-Fluorophenyl) analog | 42 | 78 |
| 4-(2-Methylphenyl) analog | 15 | 93 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
